dimethyl 5-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}isophthalate
Overview
Description
“Dimethyl 5-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}isophthalate” is a chemical compound with the molecular formula C21H21NO7 . It has an average mass of 399.394 Da and a monoisotopic mass of 399.131805 Da .
Molecular Structure Analysis
The IUPAC name for this compound is "dimethyl 5-[[2-(3,4-dimethoxyphenyl)acetyl]amino]benzene-1,3-dicarboxylate" . The InChI representation is "InChI=1S/C20H21NO7/c1-25-16-6-5-12(7-17(16)26-2)8-18(22)21-15-10-13(19(23)27-3)9-14(11-15)20(24)28-4/h5-7,9-11H,8H2,1-4H3,(H,21,22)" . The canonical SMILES representation is "COC1=C(C=C(C=C1)CC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)OC" .Physical and Chemical Properties Analysis
This compound has a molecular weight of 387.4 g/mol . It has a XLogP3-AA value of 2.3, indicating its lipophilicity . It has one hydrogen bond donor and seven hydrogen bond acceptors . The compound has nine rotatable bonds . Its exact mass is 387.13180201 g/mol, and its monoisotopic mass is also 387.13180201 g/mol . The topological polar surface area is 100 Ų . It has 28 heavy atoms . The compound has a formal charge of 0 , and its complexity is 529 .Safety and Hazards
Properties
IUPAC Name |
dimethyl 5-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO7/c1-26-17-7-5-13(9-18(17)27-2)6-8-19(23)22-16-11-14(20(24)28-3)10-15(12-16)21(25)29-4/h5-12H,1-4H3,(H,22,23)/b8-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYQSVJMVZESFQ-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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